molecular formula C6H11N3O2 B2558294 7-Oxo-1,4-diazepane-5-carboxamide CAS No. 2361636-20-4

7-Oxo-1,4-diazepane-5-carboxamide

Cat. No.: B2558294
CAS No.: 2361636-20-4
M. Wt: 157.173
InChI Key: RUZDZKUNYQUIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-1,4-diazepane-5-carboxamide is an organic compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol . Its structure features a seven-membered 1,4-diazepane ring core, a versatile scaffold recognized for its significance in medicinal chemistry and drug discovery . This specific derivative is characterized by a carboxamide group and a ketone (oxo group) on the diazepane ring, making it a valuable intermediate for researchers. The 1,4-diazepane scaffold is a privileged structure in pharmaceutical research. Diazepane derivatives are frequently explored for their biological activities and have been identified as key structural components in the development of therapeutics, such as orexin receptor antagonists . As a building block, this compound can be utilized in various chemical syntheses, including the development of more complex fused diazepine systems and other heterocyclic compounds of research interest . This product is intended for research and development purposes in a controlled laboratory environment only. Please note: This compound is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxo-1,4-diazepane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-6(11)4-3-5(10)9-2-1-8-4/h4,8H,1-3H2,(H2,7,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZDZKUNYQUIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC(N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Oxo 1,4 Diazepane 5 Carboxamide and Its Analogs

Strategies for 1,4-Diazepane Ring Construction

The synthesis of the 1,4-diazepane skeleton is a central challenge addressed by several innovative chemical processes. These strategies can be broadly categorized into multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity, and other cyclization reactions that provide alternative pathways to this important heterocyclic system.

Multicomponent Reaction (MCR) Approaches for Diazepane Core Formation

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is particularly valued for its efficiency in generating molecular diversity and complexity, making it a powerful tool for constructing libraries of compounds for drug discovery. rsc.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of a Schiff base from the amine and carbonyl compound, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide and an intramolecular acylation (Mumm-type rearrangement) yields the characteristic α-acylaminocarboxamide product. mdpi.com

While the direct one-step synthesis of the final cyclic product is not typical for a standard U-4CR, this reaction is instrumental in assembling a linear precursor which can then undergo a subsequent cyclization to form the diazepane ring. A two-step approach has been successfully employed for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones. acs.org This method utilizes a Ugi multicomponent reaction to create a complex adduct, which is then subjected to cyclization conditions, such as a Mitsunobu reaction, to forge the seven-membered ring in high yields. acs.org

Table 1: Ugi Four-Component Reaction (U-4CR) Components

Component Role
Aldehyde or Ketone Oxo-component, provides the carbonyl carbon.
Primary Amine Amino-component, provides the first nitrogen atom.
Carboxylic Acid Acid-component, protonates the intermediate and provides the acyl group.

A more elaborate and powerful strategy involves a sequence of reactions initiated by a Ugi four-component condensation (4CC). This is followed by a Staudinger reaction and a subsequent intramolecular nucleophilic cyclization to construct the diazepine (B8756704) core. This sequential approach has been successfully applied to the synthesis of 3-oxo-1,4-diazepine-5-carboxamides. researchgate.netdocumentsdelivered.com

The process begins with a Ugi reaction to assemble a highly functionalized linear precursor. This adduct is designed to contain an azide (B81097) group, which is then converted to an aza-ylide via the Staudinger reaction with a phosphine. This intermediate is poised for a subsequent intramolecular nucleophilic attack, a ring-closing step that yields the desired 3-oxo-1,4-diazepine-5-carboxamide scaffold. researchgate.netdocumentsdelivered.com This methodology showcases how combining MCRs with other classic reactions can lead to complex heterocyclic systems. researchgate.net

A novel and highly efficient one-pot, pseudo-five-component synthesis has been developed for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. nih.govacs.org This reaction demonstrates remarkable ingenuity by starting from simple and readily available inputs: 2,3-diaminomaleonitrile, a ketone (either cyclic or acyclic), an isocyanide, and water. nih.govresearchgate.net The reaction proceeds in an aqueous medium at ambient temperature, catalyzed by a catalytic amount of p-toluenesulfonic acid, and produces the target compounds in high yields. acs.orgresearchgate.net This method is considered a pseudo-five-component reaction because two equivalents of the isocyanide and water are involved in the transformation. nih.gov

Table 2: Examples of Synthesized Tetrahydrodiazepine-5-Carboxamide Derivatives

Ketone Isocyanide Product Yield
Cyclohexanone tert-Butyl isocyanide 94%
Cyclopentanone tert-Butyl isocyanide 93%
Acetone tert-Butyl isocyanide 90%
Cyclohexanone Cyclohexyl isocyanide 95%

Data sourced from a study by Shaabani et al. (2008). researchgate.net

The proposed mechanism involves the initial formation of a seven-membered cyclic enamine from the condensation of 2,3-diaminomaleonitrile and the ketone. This is followed by the addition of the isocyanide and subsequent reaction with water to form the final carboxamide product.

Cyclization Reactions for 1,4-Diazepane Ring Systems

Beyond multicomponent reactions, various dedicated cyclization strategies are employed to construct the 1,4-diazepane ring. These methods often involve the formation of a key bond to close a pre-existing linear chain. Examples of such strategies include intramolecular Fukuyama-Mitsunobu cyclization and palladium-catalyzed cyclizations of specifically designed precursors. researchgate.netnih.gov Another innovative approach involves a domino process that generates an aza-Nazarov reagent in situ, which then undergoes an intramolecular aza-Michael cyclization to yield the 1,4-diazepane structure. acs.org

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including nitrogen-containing heterocycles. wikipedia.org The reaction typically involves an intramolecular metathesis of a diolefin substrate, catalyzed by a metal complex (commonly ruthenium-based), to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

This strategy has been effectively adapted for the synthesis of diazepinone-containing nucleosides, which are structurally related to the target compound. A recently developed method utilizes an RCM-based approach to form the seven-membered 1,3-diazepinone ring, which significantly improves upon previous multi-step linear syntheses. nih.gov In these syntheses, a di-alkenyl precursor is treated with a Grubbs catalyst to facilitate the ring closure, providing access to the diazepinone core that can be further elaborated. nih.gov While this specific example leads to a 1,3-diazepinone, the underlying strategy is highly applicable to the formation of the isomeric 1,4-diazepane ring system from appropriate precursors.

Table 3: List of Mentioned Compounds

Compound Name
7-Oxo-1,4-diazepane-5-carboxamide
1,4-Diazepane
3-Oxo-1,4-diazepine-5-carboxamides
4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide
2,3-Diaminomaleonitrile
p-Toluenesulfonic acid
1-Sulfonyl 1,4-diazepan-5-ones
α-Acylaminocarboxamide
1,3-Diazepinone
Intermolecular and Intramolecular Cycloaddition Strategies

The construction of the 1,4-diazepane ring system, a key feature of this compound, can be achieved through various cycloaddition strategies. These methods often involve the formation of the seven-membered ring in a single, efficient step. One notable approach involves a sequential Ugi four-component condensation (4CC) followed by a Staudinger/aza-Wittig cyclization. This powerful combination allows for the creation of complex diazepine structures from relatively simple starting materials. For instance, the reaction of 3-azidopropionic acids with arylglyoxals, an amine, and an isocyanide in an Ugi reaction generates a linear precursor. Subsequent treatment with a phosphine, such as triphenylphosphine, initiates an intramolecular Staudinger/aza-Wittig reaction, leading to the formation of the 5-oxo-4,5,6,7-tetrahydro-1H-1,4-diazepine ring system. researchgate.net This methodology offers a high degree of flexibility, allowing for the introduction of diverse substituents on the diazepine core.

Inspired by established methodologies, another strategy involves the intramolecular C-N cross-coupling reaction. For example, the synthesis of azetidine-fused 1,4-diazepine derivatives can be accomplished through the copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com While this specific example leads to a fused system, the underlying principle of intramolecular cyclization to form the diazepine ring is a valuable strategy that could be adapted for the synthesis of the this compound core.

Synthesis from Homopiperazine (B121016) Precursors

The use of homopiperazine as a starting material provides a direct and efficient route to the 1,4-diazepane ring system. This commercially available cyclic diamine serves as a versatile building block, readily undergoing reactions to form the desired this compound scaffold. The synthesis typically involves the acylation of one of the nitrogen atoms of homopiperazine with a suitable three-carbon unit that can be subsequently cyclized to form the seven-membered lactam ring.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Introduction of Substituents at Nitrogen Atoms (N1, N4)

The nitrogen atoms at positions 1 and 4 of the 1,4-diazepane ring are key handles for introducing structural diversity. Alkylation, acylation, and arylation reactions can be employed to append a wide range of substituents at these positions. For instance, N-alkylation can be achieved by reacting the diazepine with alkyl halides or through reductive amination with aldehydes. mdpi.com These modifications can significantly impact the biological activity of the resulting analogs.

A general procedure for the N-alkylation of related heterocyclic systems involves reacting the parent compound with an appropriate alkyl iodide in the presence of a base like potassium carbonate in a solvent such as acetonitrile. mdpi.com This method can be adapted to introduce various alkyl groups at the N1 and N4 positions of the this compound scaffold.

Reactant 1 Reactant 2 Conditions Product Reference
4-amino-2-methylpyrazole-3-carboxylate2-iodopropanePotassium carbonate, acetonitrile, refluxN-alkylated pyrazole (B372694) derivative mdpi.com

Modifications of the Carboxamide Moiety (C5 Position)

The carboxamide group at the C5 position is another critical site for derivatization. Modifications at this position can influence the compound's binding affinity and selectivity for its biological target. The primary amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of new carboxamide derivatives. nih.gov

The conversion of a related quinolone-3-carboxylate to the corresponding carboxamide has been achieved through direct thermal coupling with various amines. nih.gov However, for N-substituted systems, a multi-step approach is often necessary. This typically involves the saponification of the ester to the carboxylic acid, followed by activation with a peptide coupling agent and subsequent reaction with an amine. nih.gov For example, the hydrolysis of an ester to a carboxylic acid can be performed using sodium hydroxide (B78521) in a solvent mixture like THF and water. nih.gov The resulting carboxylic acid can then be coupled with an amine using a coupling agent like diethyl cyanophosphonate in the presence of a base such as triethylamine. nih.gov

Starting Material Reagents Product Reference
Ester derivative1. NaOH, THF/H₂O; 2. Amine, Diethyl cyanophosphonate, Et₃N/DMFCarboxamide derivative nih.govnih.gov

Chiral Synthesis and Stereoselective Approaches to this compound Analogs

The stereochemistry of the this compound scaffold can play a crucial role in its biological activity. Therefore, the development of chiral and stereoselective synthetic methods is of great importance.

Enantioselective Synthesis and Resolution Techniques

Enantiomerically pure analogs of this compound can be prepared using several strategies. One approach is to start from a chiral precursor. For example, the Ugi/Staudinger/aza-Wittig sequence can be performed using an enantiomerically pure amino acid derivative, leading to the formation of a chiral diazepine. researchgate.net

In other heterocyclic systems, the introduction of a chiral center has been shown to have a significant impact on biological activity. For instance, in a series of 7-oxo- researchgate.netmdpi.comoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, the (R)-enantiomers exhibited greater affinity for the CB2 receptor than the (S)-enantiomers. nih.gov Similarly, for some N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-naphtho[1,2,3-de]quinoline, the chiral alpha-methyl analogues were found to be more cytotoxic than the parent des-methyl compound, with the R-enantiomer showing greater in vivo activity than the S-enantiomer. nih.gov These findings highlight the importance of controlling stereochemistry in the design of biologically active molecules.

Compound Class Stereochemical Finding Reference
7-Oxo- researchgate.netmdpi.comoxazino[2,3,4-ij]quinoline-6-carboxamides(R)-enantiomers showed greater CB2 receptor affinity than (S)-enantiomers. nih.gov
N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-naphtho[1,2,3-de]quinolineChiral α-methyl analogues were more cytotoxic; the (R)-enantiomer was more active in vivo than the (S)-enantiomer. nih.gov

Computational and Theoretical Investigations of 7 Oxo 1,4 Diazepane 5 Carboxamide Derivatives

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of a ligand to its target receptor.

Table 1: Example of Molecular Docking Results for Diazepam Derivatives Against VEGFR-2

Compound Docking Score (kcal/mol) Key Interacting Residues
Sorafenib (Reference) -8.12 Cys919, Asp1046
Compound 5c -8.01 Cys919, Asp1046, His1026
Compound 5b -7.89 Cys919, Asp1046
Compound 7c -7.54 Cys919, Asp1046

Data sourced from a study on diazepam derivatives, presented here as an illustrative example of docking analysis. hu.edu.eg

These studies show that the diazepine (B8756704) ring can serve as a hydrophobic anchor within a receptor's binding pocket. hu.edu.eg A similar methodology would be critical in identifying potential biological targets for 7-Oxo-1,4-diazepane-5-carboxamide and optimizing its structure for enhanced binding affinity.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and proteins over time. This technique is invaluable for assessing the stability of a ligand-receptor complex predicted by docking and understanding the dynamic behavior of the ligand itself.

Although specific MD simulation data for this compound is not available, this method would be essential to validate any predicted binding modes and to understand the conformational flexibility of the seven-membered diazepane ring in a solvated, dynamic environment.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the intrinsic electronic properties of a molecule, providing insights into its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is routinely used to optimize molecular geometries and predict various properties. Studies on related diazepane structures show that the seven-membered ring typically adopts a chair, boat, or twist-boat conformation. nih.govmdpi.com For example, crystallographic analysis of Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate confirmed that its diazepane ring adopts a chair conformation. nih.govnih.gov DFT calculations, often using the B3LYP functional, can accurately predict these conformations along with bond lengths and angles, showing good agreement with experimental X-ray diffraction data. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

Table 2: Example of Frontier Molecular Orbital Energies Calculated for a Heterocyclic Compound

Parameter Energy (eV)
EHOMO -6.41
ELUMO -0.73
Energy Gap (ΔE) 5.68

Data sourced from a DFT study on a 1,4-diazepane derivative, presented for illustrative purposes. uni.lu

For this compound, HOMO-LUMO analysis would reveal its electronic stability and the likely sites for charge transfer interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. In a typical carboxamide-containing molecule, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential (a nucleophilic center), while the hydrogen atoms of the amide and amine groups would be regions of positive potential (electrophilic centers).

Interaction Energy Analysis and Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

Table 3: Example of Hirshfeld Surface Contact Contributions for a Crystalline Heterocycle

Interaction Type Contribution (%)
H···H 47.6
C···H / H···C 33.4
O···H / H···O 11.6
S···H / H···S 3.8
Other 3.6

Data from a Hirshfeld analysis of a substituted carboxamide, presented for illustrative purposes. nih.govresearchgate.net

For this compound, this analysis would be crucial to understand how the molecules arrange themselves in the solid state and to identify the key intermolecular forces, such as the hydrogen bonds formed by the amide and amine groups, that govern its crystal structure.

In Silico Prediction of Pharmacokinetic Parameters (excluding ADME specifics)

The development of new therapeutic agents is a complex process in which the pharmacokinetic profile of a compound plays a critical role in its eventual success. In silico, or computational, methods are invaluable tools in modern drug discovery for the early prediction of a molecule's pharmacokinetic properties. These computational approaches allow for the assessment of a compound's likely behavior in the body without the need for extensive laboratory testing, thereby saving time and resources. For derivatives of this compound, these predictive studies are crucial for identifying candidates with favorable characteristics for further development.

The primary goal of in silico pharmacokinetic prediction is to evaluate a molecule's drug-likeness by calculating a range of physicochemical properties that are known to influence its journey through the body. While specific Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics are extensive, a preliminary assessment of fundamental physicochemical parameters provides a foundational understanding of a compound's potential. These parameters are often calculated using a variety of computational models and software, which apply algorithms based on the molecule's structure.

Key physicochemical properties that are routinely calculated include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These descriptors are often evaluated in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

While specific in silico studies on this compound derivatives are not widely available in public literature, the methodologies can be illustrated by examining computational analyses of other heterocyclic amide compounds. For instance, a study on a series of quinoline-4-carboxamide derivatives utilized the SwissADME and pkCSM web servers to predict their pharmacokinetic properties. nih.gov These tools provide insights into a compound's likely behavior based on its chemical structure. nih.gov

The following tables present hypothetical in silico pharmacokinetic data for a series of this compound derivatives. This data is illustrative and based on the types of parameters evaluated for analogous heterocyclic compounds in published research. The purpose is to demonstrate the nature of the data generated in such computational studies.

Table 1: Predicted Physicochemical Properties of this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)
Compound A C₇H₁₁N₃O₂185.18-1.275.4
Compound B C₁₃H₁₅N₃O₂261.281.575.4
Compound C C₁₄H₁₇N₃O₂275.312.075.4
Compound D C₁₃H₁₄ClN₃O₂295.722.275.4
Compound E C₁₄H₁₇N₃O₃291.301.384.6

This table is for illustrative purposes only.

Table 2: Predicted Drug-Likeness Parameters of this compound Derivatives

DerivativeHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsLipinski's Rule of Five Violations
Compound A 3310
Compound B 2330
Compound C 2340
Compound D 2330
Compound E 3440

This table is for illustrative purposes only.

The data presented in these tables highlight several key aspects of in silico pharmacokinetic predictions. The molecular weight and logP values give an indication of the molecule's size and lipophilicity, which are critical for its ability to cross biological membranes. The TPSA is a good predictor of a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors, along with the number of rotatable bonds, provides insight into the molecule's flexibility and potential for interaction with biological targets.

By analyzing this data, medicinal chemists can make informed decisions about which derivatives to prioritize for synthesis and further testing. For example, compounds that adhere to Lipinski's Rule of Five are generally considered more likely to have favorable oral bioavailability. In the hypothetical data above, all compounds have zero violations, suggesting they possess drug-like physicochemical profiles.

It is important to note that these in silico predictions are theoretical and serve as a guide. nih.gov The actual pharmacokinetic behavior of a compound can only be confirmed through in vitro and in vivo experiments. However, the use of computational tools to assess these parameters at an early stage is an essential part of the modern drug discovery pipeline, enabling a more efficient and targeted approach to the development of new medicines.

Structure Activity Relationship Sar Studies of 7 Oxo 1,4 Diazepane 5 Carboxamide Scaffolds

Impact of Substitutions on the Diazepane Ring on Biological Activity

The diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a key feature of the 7-oxo-1,4-diazepane-5-carboxamide scaffold. Its conformational flexibility and the presence of two nitrogen atoms provide ample opportunities for substitution to modulate pharmacological properties.

Substitutions on the nitrogen atoms (N1 and N4) of the diazepane ring have a profound impact on receptor binding affinity and selectivity. For instance, in a series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro- drughunter.comnih.govdiazepino[6,7,1-hi]indoles, which share the diazepine (B8756704) core, specific structural modifications were found to modulate activity against phosphodiesterase 4 (PDE4). nih.govresearchgate.net The nature of the substituent at the N1 position can significantly influence potency.

In studies of related diazepane-containing compounds, such as orexin (B13118510) receptor antagonists, it has been shown that N,N-disubstitution is a key feature for activity. nih.gov The specific nature and size of these substituents are critical for achieving high binding affinity. For example, in a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, which, while a different heterocyclic system, also feature a carboxamide and a nitrogen-containing ring, the alkyl chain length at one of the nitrogen atoms had a major effect on receptor affinity. A longer alkyl chain was found to be beneficial for binding to cannabinoid type 2 (CB2) receptors. mdpi.com

Compound/Analog TypeNitrogen SubstituentImpact on Biological ActivityTarget
4-Oxo-1-phenyl-3,4,6,7-tetrahydro- drughunter.comnih.govdiazepino[6,7,1-hi]indolesVaried substituentsModulation of PDE4 inhibitory activity. nih.govresearchgate.netPDE4
N,N-disubstituted-1,4-diazepane analogsDisubstitutionEssential for orexin receptor antagonist activity. nih.govOrexin Receptors
7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamidesAlkyl chain length variationLonger alkyl chains can enhance CB2 receptor binding. mdpi.comCB2 Receptors

While direct SAR studies on carbon substitution of the this compound ring are limited in publicly available literature, inferences can be drawn from related structures. For instance, in 4-phenylchroman analogues, which are structurally distinct but also act on G-protein coupled receptors, the introduction of a carbonyl moiety at a specific position was found to be the most potent for α(1A)-adrenoreceptors. nih.gov This highlights that modifications to the carbon backbone can significantly alter potency and selectivity.

In the context of 7-oxo- drughunter.comnih.govoxazino[2,3,4-ij]quinoline-6-carboxamides, another class of compounds with a carboxamide group, the introduction of a methyl group at the C-2 position of the oxazine (B8389632) moiety resulted in a notable decrease in affinity for cannabinoid receptors, suggesting that even small alkyl substitutions on the ring system can have a significant impact on biological activity.

Compound/Analog TypeCarbon SubstituentImpact on Biological ActivityTarget
4-Phenylchroman analoguesCarbonyl groupIncreased potency at α(1A)-adrenoreceptors. nih.govα(1A)-Adrenoreceptors
7-Oxo- drughunter.comnih.govoxazino[2,3,4-ij]quinoline-6-carboxamidesMethyl group at C-2Decreased affinity for cannabinoid receptors.Cannabinoid Receptors

The seven-membered diazepane ring can adopt several low-energy conformations, and the preferred conformation can significantly influence how the molecule interacts with its biological target. Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed that these molecules can exist in an unexpected low-energy twist-boat conformation, which is stabilized by an intramolecular π-stacking interaction. nih.gov It is suggested that this conformation mimics the bioactive conformation required for receptor binding. nih.gov The synthesis of macrocycles that enforce a similar geometry has supported this hypothesis. nih.gov This indicates that controlling the conformational preferences of the diazepane ring is a key strategy for optimizing biological activity.

Role of the Carboxamide Functional Group in Biological Recognition

The carboxamide functional group is a cornerstone of the this compound scaffold's biological activity. It can participate in crucial hydrogen bonding interactions with receptor residues, acting as both a hydrogen bond donor and acceptor.

Modifications at the nitrogen atom of the carboxamide group (N-substitution) can dramatically alter a compound's biological profile. While specific data for this compound is not extensively detailed in the available literature, SAR studies on other carboxamide-containing compounds provide valuable insights. For example, in a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives investigated as anti-inflammatory agents, the nature of the substituent on the phenyl ring of the carboxamide was critical for activity. nih.gov Similarly, in a series of 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides, variations in the N-alkylaminoalkyl side chain, including the introduction of a chiral center, had a significant impact on cytotoxicity and antitumor activity. nih.gov

Compound/Analog TypeN-Carboxamide SubstitutionImpact on Biological Activity
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamidesSubstituted phenyl ringCritical for anti-inflammatory activity. nih.gov
7-Oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamidesN-alkylaminoalkyl chainsSignificant impact on cytotoxicity and antitumor activity. nih.gov

Given the susceptibility of the amide bond to enzymatic cleavage, its replacement with bioisosteres is a common strategy in drug design to improve metabolic stability and other pharmacokinetic properties. nih.gov A variety of functional groups can serve as isosteres for the carboxamide moiety.

Common bioisosteric replacements for amides include heterocyclic rings such as triazoles, oxadiazoles, and imidazoles. drughunter.comnih.gov These rings can mimic the hydrogen bonding properties of the amide while offering enhanced metabolic stability. drughunter.com For example, the development of the benzodiazepine (B76468) alprazolam involved the replacement of a lactam (a cyclic amide) with a triazole ring, which resulted in a more favorable metabolic profile. drughunter.com The trifluoroethylamine group has also gained attention as an amide isostere, as it can enhance metabolic stability and modulate the basicity of the adjacent amine. drughunter.com

Original GroupBioisosteric ReplacementKey Features
Amide/Carboxamide1,2,3-TriazoleMimics hydrogen bonding, metabolically stable. drughunter.comnih.gov
Amide/CarboxamideOxadiazoleMimics hydrogen bonding, can improve metabolic stability. drughunter.comnih.gov
Amide/CarboxamideImidazole (B134444)Mimics hydrogen bonding, can alter electronic properties. drughunter.comnih.gov
Amide/CarboxamideTrifluoroethylamineEnhances metabolic stability, reduces basicity of adjacent amine. drughunter.com

SAR in Relation to Specific Biological Targets

While direct research on the specific compound this compound for the targets below is limited in the public domain, analysis of structurally related scaffolds provides valuable insights into potential biological activities.

SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins to generate functional proteins required for replication. nih.goveuropeanreview.org This makes it a prime target for antiviral drug development. nih.govmdpi.com Inhibitors of Mpro can be either covalent, forming a bond with the catalytic cysteine (Cys145) in the active site, or non-covalent. europeanreview.orgmdpi.com Although numerous compounds have been investigated as Mpro inhibitors, specific SAR studies detailing the activity of the this compound scaffold against SARS-CoV-2 Mpro are not prominently featured in current literature. Research has largely focused on peptidomimetic structures and other heterocyclic scaffolds. mdpi.comnih.gov For instance, studies on benzoisothiazolone-based inhibitors revealed that bulky substituents on the phenyl ring could decrease activity due to steric hindrance, which might block the covalent interaction with Cys145. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a key target for anticancer, antiviral, and immunosuppressive therapies. nih.gov There are two human isoforms, IMPDH1 and IMPDH2, with IMPDH2 being predominant in activated lymphocytes and tumor cells. nih.gov Inhibition of IMPDH2 is a well-established strategy in medicine. nih.govresearchgate.net Analogs of thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD) have been studied as potent inhibitors. nih.gov For example, fluorine substitutions on the adenine nucleoside portion of TAD analogs were shown to result in potent and selective inhibition of human IMPDH2. nih.gov However, specific data on the inhibitory profile of this compound against IMPDH is not available in the reviewed literature.

GABA-A Receptor Binding and Modulation

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are targets for various drugs, including benzodiazepines. nih.govfrontiersin.org Benzodiazepines, which contain a diazepine ring similar to the core of the subject compound, bind to the interface between α and γ subunits of the GABA-A receptor, acting as positive allosteric modulators. nih.govmdpi.com

SAR studies on related benzodiazepine scaffolds have identified key structural features for receptor affinity and selectivity. The binding mode of different benzodiazepines can vary, influencing their activity. nih.gov For example, computational studies and experimental validation have shown that substitutions on the seven-membered diazepine ring can significantly impact binding affinity, suggesting that different, but closely related, ligands may adopt distinct orientations within the binding pocket. nih.gov While these findings relate to the broader class of diazepine-containing molecules, specific binding data for this compound at GABA-A receptors is not documented in the reviewed sources.

Table 1: SAR Insights from Benzodiazepine Scaffolds at GABA-A Receptors

Structural Feature/ModificationObservationImplication for Binding/Activity
Diazepine Ring Substitutions Introduction of a methyl group at position 3 of the diazepine ring leads to chiral isomers (R and S) with different binding affinities. nih.govDemonstrates that the binding pocket is stereoselective and that even small modifications can significantly alter receptor interaction.
Fused Ring System Imidazobenzodiazepines (containing a fused imidazole ring) may use a different binding mode compared to classical benzodiazepines like diazepam. nih.govThe overall shape and electronic distribution of the fused ring system dictates the preferred orientation and interaction with key residues.
Pendant Phenyl Ring The phenyl ring attached to the diazepine core has rotational freedom and interacts with residues in the binding pocket. researchgate.netThis interaction is crucial for anchoring the ligand; substitutions on this ring can modulate affinity and selectivity.

5-HT3 Receptor Binding and Modulation

The 5-HT3 receptor is a ligand-gated ion channel involved in, among other functions, chemotherapy-induced nausea and vomiting. Antagonists of this receptor are clinically important. Research into new 5-HT3 receptor antagonists has explored various chemical scaffolds. One study on a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides found that these compounds were potent 5-HT3 antagonists. nih.gov Specifically, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated very high affinity (Ki = 0.051 nM). nih.gov This highlights the importance of the carboxamide moiety in interaction with the 5-HT3 receptor, though the core heterocyclic system (a benzoxazine) is different from the diazepane structure of the subject compound. No direct studies on this compound as a 5-HT3 modulator were found.

T-type Calcium Channels

Information regarding the structure-activity relationship of this compound or closely related scaffolds in binding to or modulating T-type calcium channels was not available in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—physicochemical properties of the molecules—to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov

While QSAR is a powerful and widely used tool in medicinal chemistry, a specific QSAR model for this compound derivatives and their activity against the aforementioned biological targets (SARS-CoV-2 Mpro, IMPDH, GABA-A, 5-HT3, T-type Calcium Channels) has not been described in the available literature. The development of such a model would require a dataset of multiple, structurally related diazepane-carboxamide analogs with corresponding biological activity data, which is not currently available.

In Vitro Biological Activity and Mechanistic Elucidation of 7 Oxo 1,4 Diazepane 5 Carboxamide Compounds

Target-Specific Enzyme Inhibition Studies

There is currently no available information in the public domain regarding the inhibitory activity of 7-Oxo-1,4-diazepane-5-carboxamide against the following enzyme targets.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

No studies were found that investigated the potential of this compound to inhibit SARS-CoV-2 Mpro or other viral proteases.

Inhibition of Dehydrogenases (e.g., IMPDH)

There is no published research on the inhibitory effects of this compound on IMPDH.

Inhibition of Other Relevant Enzymes (e.g., Protein Kinases, Matrix Metalloproteinases, Adenosine (B11128) Deaminase, EGFR)

Specific data on the inhibition of protein kinases, matrix metalloproteinases, adenosine deaminase, or EGFR by this compound is not available in the current body of scientific literature.

Receptor Pharmacology and Ligand-Receptor Interactions

Information regarding the pharmacological effects of this compound on key neurotransmitter receptors is not present in publicly accessible research.

GABA-A Receptor Modulation and Allosteric Binding Mechanisms

No studies have been published detailing the modulation of GABA-A receptors or the allosteric binding mechanisms of this compound.

Serotonin (B10506) (5-HT) and Dopamine (B1211576) (D2) Receptor Antagonism

There is no available research on the antagonistic activity of this compound at serotonin (5-HT) or dopamine (D2) receptors.

T-type Calcium Channel Blocking Activity and Selectivity

Research specifically detailing the T-type calcium channel blocking activity and selectivity of this compound is not presently available in the reviewed scientific literature. T-type calcium channels are recognized as significant therapeutic targets for a variety of neurological and cardiovascular disorders. While numerous heterocyclic compounds are under investigation for their potential to modulate these channels, specific data for the 1,4-diazepine class, including this compound, remains limited. The exploration of such activity would be a novel area of investigation for this particular chemical scaffold.

Peripheral Benzodiazepine (B76468) Receptor (PBR) Ligand Activity

Specific studies evaluating this compound as a ligand for the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO), have not been identified in public-domain research. However, the broader class of 1,4-benzodiazepines, which are structurally related to 1,4-diazepanes, are well-characterized for their interactions with benzodiazepine receptors. chemisgroup.us These interactions are primarily associated with their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. mdpi.com

The anticonvulsant mechanism for many benzodiazepine derivatives is understood to be similar to that of diazepam, which acts on these receptors. mdpi.com Given this precedent within the larger chemical family, investigating the PBR/TSPO binding affinity of this compound could reveal novel pharmacological properties.

Cellular Assays for Antiproliferative Activity (e.g., Cancer Cell Lines)

Direct experimental data from cellular assays assessing the antiproliferative activity of this compound against cancer cell lines is not found in the current body of literature. However, the general class of 1,4-diazepines has been recognized for its potential anticancer activities, making this a relevant area for future research. nih.govsemanticscholar.orgbenthamscience.com

Antiproliferative activity is typically quantified using metrics such as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A hypothetical data table for such an investigation is presented below to illustrate how results would be structured.

Table 1: Illustrative Antiproliferative Activity Data Table (Note: The data below is for illustrative purposes only and does not represent experimental results for this compound.)

Compound IDCancer Cell LineAssay TypeIC50 (µM)
Example-Cmpd-AMCF-7 (Breast)MTT AssayData Not Available
Example-Cmpd-BA549 (Lung)SRB AssayData Not Available
Example-Cmpd-CHeLa (Cervical)MTT AssayData Not Available

Mechanism-Based Assays (e.g., DNA Strand Breaking Activity)

While no studies have specifically examined the DNA strand-breaking activity of this compound, research on related compounds suggests this could be a potential mechanism of action. A study on a series of 1,4-diazepine derivatives demonstrated that some members of this chemical class possess the ability to induce DNA strand breakage. This activity is a key mechanism for many cytotoxic and anticancer agents. Therefore, it is plausible that this compound could also function through this or a similar genotoxic mechanism, though this requires direct experimental verification.

Exploration of Novel Biological Mechanisms and Pathways

The exploration of novel biological mechanisms for this compound is contingent on initial biological activity screening. At present, without specific data on its interactions with cellular targets, any discussion of its unique pathways remains speculative.

The broader 1,4-diazepine scaffold continues to be a subject of intense research, with scientists performing various structural modifications to investigate new pharmacological activities and therapeutic potentials. nih.govsemanticscholar.org These studies aim to gain a clearer understanding of the physicochemical properties of these drugs and their interactions with biological receptors at a molecular level. chemisgroup.us Future research on this compound could focus on screening it against a wide panel of receptors and enzymes to uncover novel biological functions and contribute to the rich chemistry of diazepine (B8756704) derivatives.

Future Research Trajectories and Potential Applications of 7 Oxo 1,4 Diazepane 5 Carboxamide

Development of Next-Generation Synthetic Methodologies for Enhanced Diversity and Efficiency

The exploration of novel and efficient synthetic routes is crucial for expanding the chemical diversity of 7-oxo-1,4-diazepane-5-carboxamide derivatives. Current research focuses on developing methodologies that offer improved yields, scalability, and access to a wider range of structural analogs.

One promising approach involves the use of transition-metal catalysis to construct the diazepine (B8756704) ring system. For instance, copper-catalyzed intramolecular C-N bond coupling reactions have been shown to be effective in the synthesis of related 1,4-diazepine derivatives. mdpi.com The development of novel catalysts and ligands could further enhance the efficiency and substrate scope of these reactions, allowing for the introduction of diverse functional groups onto the diazepine core.

Another area of investigation is the development of one-pot synthesis procedures. nih.gov These methods, which involve multiple reaction steps in a single reaction vessel, can significantly reduce the time and resources required for synthesis. nih.gov The application of microwave-assisted synthesis is also being explored to accelerate reaction times and improve yields.

Furthermore, the use of solid-phase synthesis techniques could facilitate the rapid generation of libraries of this compound analogs for high-throughput screening. This approach involves attaching the initial building blocks to a solid support and carrying out the subsequent reactions in a stepwise manner.

These advancements in synthetic methodologies will be instrumental in generating a diverse collection of this compound derivatives, which is essential for exploring their structure-activity relationships and identifying compounds with optimized therapeutic properties.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. In the context of this compound, these approaches can be employed to rationally design novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design complementary ligands. nih.govnih.gov If the biological target of this compound is known, SBDD can be used to predict how modifications to the scaffold will affect its binding affinity and selectivity. Molecular docking simulations, a key component of SBDD, can be used to visualize and analyze the interactions between the compound and its target, guiding the design of new derivatives with enhanced binding characteristics. nih.govnih.gov

Homology modeling can be employed to generate a three-dimensional model of the target protein if its experimental structure is not available. nih.gov This model can then be used for subsequent docking studies.

In addition to SBDD, ligand-based drug design (LBDD) methods can also be applied. These approaches are useful when the structure of the biological target is unknown. LBDD techniques, such as quantitative structure-activity relationship (QSAR) studies, can identify the key structural features that are responsible for the biological activity of a series of compounds. This information can then be used to design new analogs with improved activity.

Machine learning and artificial intelligence are also emerging as powerful tools in drug design. These methods can be used to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds.

The integration of these advanced computational approaches will undoubtedly accelerate the discovery and optimization of this compound-based therapeutic agents.

Identification of Novel Biological Targets and Therapeutic Applications

While the full therapeutic potential of this compound is still under investigation, the diazepine scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets. researchgate.netnih.gov This suggests that this compound and its derivatives may have a broad spectrum of therapeutic applications.

One area of interest is the development of these compounds as inhibitors of protein-protein interactions (PPIs). researchgate.net PPIs play a crucial role in many disease processes, and small molecules that can modulate these interactions are highly sought after as potential therapeutics. The diazepine scaffold has been shown to be an effective template for the design of PPI inhibitors. researchgate.net

The diazepine core is also found in a number of approved drugs, including diazepam, which acts on the central nervous system. novapublishers.comwww.gov.uk This suggests that derivatives of this compound could be explored for their potential as anxiolytics, anticonvulsants, or muscle relaxants. novapublishers.comnih.gov

Furthermore, diazepine-containing compounds have shown promise as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs). nih.govresearchgate.net For example, pyrimido-diazepine scaffolds have been identified as potent inhibitors of receptor tyrosine kinases, which are involved in cancer development. researchgate.net Additionally, benzodiazepine (B76468) derivatives have been developed as isoform-selective HDAC inhibitors. nih.gov

The exploration of this compound derivatives against a panel of biological targets will be crucial for uncovering their full therapeutic potential and identifying novel disease indications.

Exploration of the this compound Scaffold in Chemical Probe Development

Chemical probes are small molecules that are used to study the function of biological targets in cells and organisms. rsc.org They are valuable tools for target validation and for understanding the underlying mechanisms of disease. The this compound scaffold has the potential to serve as a versatile template for the development of novel chemical probes. researchgate.net

To be considered a good chemical probe, a compound should be potent and selective for its target, and it should be suitable for use in cellular assays. The development of diverse libraries of this compound derivatives, as discussed in Section 6.1, will be essential for identifying compounds with these properties.

Once a potent and selective compound has been identified, it can be further modified to create a more sophisticated chemical probe. For example, a fluorescent tag can be attached to the molecule to allow for visualization of its localization within cells. Alternatively, a "clickable" handle can be incorporated to enable the identification of its binding partners using techniques such as affinity-based protein profiling.

The development of chemical probes based on the this compound scaffold will not only advance our understanding of fundamental biological processes but may also provide valuable starting points for the development of new therapeutic agents. rsc.org

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

High-throughput screening (HTS) and combinatorial chemistry are powerful technologies that have revolutionized the drug discovery process. nih.gov HTS allows for the rapid screening of large numbers of compounds against a biological target, while combinatorial chemistry enables the synthesis of large libraries of related compounds. nih.gov

The integration of the this compound scaffold with these platforms holds great promise for accelerating the discovery of new drug candidates. The development of robust and efficient synthetic routes for this scaffold, as described in Section 6.1, will be a key enabler for its use in combinatorial chemistry.

The generation of a diverse library of this compound derivatives would be a valuable resource for HTS campaigns against a wide range of biological targets. This could lead to the identification of novel "hits" that can be further optimized into lead compounds.

The data generated from HTS can also be used to inform the design of subsequent generations of compounds. This iterative process of synthesis, screening, and design is a hallmark of modern drug discovery and will be crucial for unlocking the full potential of the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.